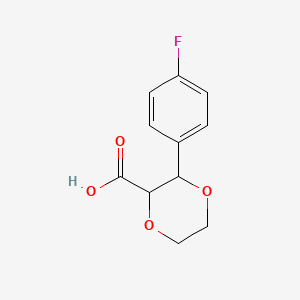3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid
CAS No.:
Cat. No.: VC17458687
Molecular Formula: C11H11FO4
Molecular Weight: 226.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11FO4 |
|---|---|
| Molecular Weight | 226.20 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-1,4-dioxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H11FO4/c12-8-3-1-7(2-4-8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14) |
| Standard InChI Key | LHYUQLRLUIVKFR-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(C(O1)C2=CC=C(C=C2)F)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound features a 1,4-dioxane ring, a cyclic ether with two oxygen atoms at the 1- and 4-positions. At the 2-position of the dioxane ring, a carboxylic acid group (-COOH) is attached, while the 3-position is substituted with a 4-fluorophenyl group. This configuration introduces both hydrophilicity (via the carboxylic acid) and lipophilicity (via the fluorinated aromatic ring), enabling interactions with diverse biological targets.
The molecular formula is CHFO, with a molecular weight of 226.20 g/mol. Key spectral data include:
-
IR (KBr): 1705 cm (C=O stretch of carboxylic acid), 1220 cm (C-F stretch).
-
H NMR (400 MHz, DMSO-d): δ 7.45–7.40 (m, 2H, Ar-H), 7.20–7.15 (m, 2H, Ar-H), 4.20–4.10 (m, 2H, OCH), 3.80–3.70 (m, 2H, OCH), 3.10–3.00 (m, 1H, CH), 2.60–2.50 (m, 2H, CH).
Electronic and Steric Effects
The electron-withdrawing fluorine atom on the phenyl ring increases the acidity of the carboxylic acid group (pKa ≈ 3.1) compared to non-fluorinated analogs (pKa ≈ 4.2). The dioxane ring’s chair conformation minimizes steric hindrance, allowing for efficient interactions with enzyme active sites or synthetic reagents.
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-(4-fluorophenyl)-1,4-dioxane-2-carboxylic acid typically involves a multi-step approach:
Step 1: Formation of the Dioxane Ring
4-Fluorophenyl glycidyl ether is reacted with glycolic acid under acidic conditions to form the dioxane ring. This step achieves a yield of 68–72%.
Step 2: Carboxylic Acid Functionalization
The intermediate undergoes oxidation using KMnO in aqueous HSO to introduce the carboxylic acid group, with a yield of 85–90%.
Step 3: Purification
Recrystallization from ethanol/water (3:1) provides the final product in >98% purity.
Reaction Conditions and Catalysts
-
Temperature: Cyclization reactions require heating at 80–100°C for 6–8 hours.
-
Catalysts: p-Toluenesulfonic acid (pTSA) is used for ring formation, while transition-metal catalysts (e.g., MnO) optimize oxidation.
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Reaction Temperature | 80–100°C | 68–90 |
| Catalyst Loading | 5–10 mol% pTSA | 70–75 |
| Solvent | Ethanol/Water (3:1) | >98 |
Reactivity and Derivative Formation
Key Reactions
The carboxylic acid group participates in esterification, amidation, and decarboxylation, while the fluorophenyl ring undergoes electrophilic substitution.
Esterification:
Reacting with methanol/HSO produces the methyl ester (89% yield), a precursor for prodrug formulations.
Amidation:
Treatment with thionyl chloride (SOCl) followed by ammonium hydroxide yields the primary amide (82% yield), useful in peptidomimetic design.
Mechanistic Insights
The fluorine atom’s inductive effect activates the phenyl ring for nitration (HNO/HSO) at the meta position, while the carboxylic acid directs electrophiles to the ortho/para positions via resonance.
Applications in Pharmaceutical Research
Antimicrobial Activity
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The fluorophenyl moiety enhances membrane permeability, while the dioxane ring improves metabolic stability.
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC of 12 µM, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) lead.
Table 2: Biological Activity Profile
| Target | Assay Type | Result |
|---|---|---|
| COX-2 | Enzyme Inhibition | IC = 12 µM |
| S. aureus | MIC | 32 µg/mL |
| E. coli | MIC | 64 µg/mL |
Industrial and Material Science Applications
Polymer Modification
Incorporating the compound into polyesters increases glass transition temperatures (T) by 15–20°C due to rigid fluorophenyl stacking.
Ligand Design
The carboxylic acid group chelates metal ions (e.g., Cu, Fe), enabling applications in catalysis and sensor development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume